7-methyloxindole
CAS No.:
Cat. No.: VC13481911
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 7-methylindol-2-one |
| Standard InChI | InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3 |
| Standard InChI Key | PLZOMHFNZQIUJR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC2=CC(=O)N=C12 |
| Canonical SMILES | CC1=CC=CC2=CC(=O)N=C12 |
Introduction
Chemical Identity and Structural Properties
7-Methyloxindole (IUPAC name: 7-methyl-1,3-dihydro-2H-indol-2-one) is a derivative of oxindole, a naturally occurring heterocycle found in plant alkaloids and synthetic pharmaceuticals. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol. The compound’s structure consists of a benzene ring fused to a five-membered lactam ring, with a methyl group (-CH₃) substituted at the 7-position (Figure 1).
Physicochemical Properties
While direct data on 7-methyloxindole’s physical properties are scarce in the provided sources, related compounds offer insights. For example, methyl oxindole-7-carboxylate (CAS 380427-39-4), a derivative, has a density of 1.3±0.1 g/cm³, a boiling point of 402.7±45.0°C, and a melting point of 182–184°C . These values suggest that 7-methyloxindole derivatives exhibit moderate thermal stability and solubility in polar organic solvents.
Synthesis and Manufacturing
The synthesis of 7-methyloxindole derivatives is well-documented in patent literature. A key method involves the condensation of 7-methylisatin with ketones under basic conditions:
Example Synthesis from US3282959A
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Formation of 3-Acetonyl-3-Hydroxy-7-Methyloxindole:
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Reduction to 7-Methyl-α-Methyltryptamine:
This two-step process highlights the utility of 7-methyloxindole intermediates in synthesizing tryptamine derivatives, which are explored for their psychoactive and therapeutic properties.
Applications in Pharmaceutical Synthesis
7-Methyloxindole serves as a critical intermediate in synthesizing bioactive molecules:
Tryptamine Derivatives
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7-Methyl-α-Methyltryptamine: Synthesized via reductive amination of 3-acetonyl-3-hydroxy-7-methyloxindoleoxime, this compound exhibits a boiling point of 156–158°C/0.2 mm Hg and a melting point of 106–107°C . Such derivatives are studied for their serotonin receptor modulation.
Anticancer Agents
3-Arylidene-2-oxindoles derived from 7-methyloxindole analogs show promise as kinase inhibitors, targeting pathways in cancer cell proliferation .
Recent Research and Future Directions
Recent studies emphasize the oxindole scaffold’s versatility:
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NQO2 Inhibitors: Optimization of 3-arylidene-2-oxindoles could yield selective inhibitors for cancer therapy .
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Anti-Inflammatory Drugs: 7-Aza-2-oxindole derivatives like 7i and 8e are advancing toward preclinical trials for sepsis .
Future research should explore:
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The direct biological activity of 7-methyloxindole.
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Structure-activity relationships (SAR) of methyl-substituted oxindoles.
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